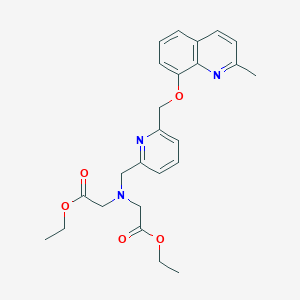

Diethyl 2,2'-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate

Description

Diethyl 2,2'-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate is a heterocyclic compound featuring a pyridine core linked to a 2-methylquinolin-8-yl moiety via an ether bridge. This structural complexity suggests applications in coordination chemistry, medicinal chemistry (e.g., metal-chelating therapies), and fluorescence-based sensing . Synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds, where intermediates like bromomethylpyridines are reacted with amines or oxygen nucleophiles .

Properties

Molecular Formula |

C25H29N3O5 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoethyl)-[[6-[(2-methylquinolin-8-yl)oxymethyl]pyridin-2-yl]methyl]amino]acetate |

InChI |

InChI=1S/C25H29N3O5/c1-4-31-23(29)15-28(16-24(30)32-5-2)14-20-9-7-10-21(27-20)17-33-22-11-6-8-19-13-12-18(3)26-25(19)22/h6-13H,4-5,14-17H2,1-3H3 |

InChI Key |

NGYXHUKTIXUFGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(CC1=NC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)C)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Core Structural Analysis and Synthetic Strategy

The compound’s structure comprises:

- Pyridine-2,6-dicarboxylate backbone (diethyl ester groups).

- Azanediyl (diamine) linker bridging two pyridine rings.

- 2-Methylquinolin-8-yl substituent attached via an oxy-methyl group at position 6 of one pyridine ring.

The synthesis involves three primary stages:

- Esterification of pyridine-2,6-dicarboxylic acid to form the diethyl ester.

- Introduction of the 2-methylquinolin-8-yl-oxy-methyl group via nucleophilic substitution or Mitsunobu reaction.

- Formation of the azanediyl bridge using ethylenediamine or related diamines.

Stepwise Synthesis Protocol

Step 1: Preparation of Diethyl Pyridine-2,6-Dicarboxylate

Objective : Convert pyridine-2,6-dicarboxylic acid to its diethyl ester.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Pyridine-2,6-dicarboxylic acid | Ethanol, H₂SO₄ catalyst, reflux | ~85% |

Procedure :

- Esterification : Pyridine-2,6-dicarboxylic acid is refluxed with ethanol in the presence of sulfuric acid as a catalyst.

- Purification : The product is filtered, washed with aqueous NaHCO₃, and dried under vacuum.

Key Consideration :

Step 2: Functionalization with 2-Methylquinolin-8-yl-Oxy-Methyl Group

Objective : Introduce the quinoline substituent at position 6 of the pyridine ring.

Method A: Mitsunobu Reaction

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| 2-Methylquinolin-8-ol | DIAD, PPh₃, THF, 0°C → RT | ~70% |

Procedure :

- Activation : The hydroxyl group on pyridine-2,6-dicarboxylate is activated using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

- Coupling : The activated intermediate reacts with 2-methylquinolin-8-ol to form the oxy-methyl linkage.

Advantages :

- High stereochemical control due to Mitsunobu’s redox conditions.

- Compatible with sensitive functional groups.

Method B: Nucleophilic Aromatic Substitution

Reagents :

- 6-Bromopyridine-2,6-dicarboxylate

- 2-Methylquinolin-8-ol

- K₂CO₃, DMF, 80°C

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| 6-Bromo-pyridine derivative | K₂CO₃, DMF, 80°C, 12 hrs | ~60% |

Procedure :

- Halogenation : Pyridine-2,6-dicarboxylate is brominated at position 6.

- Substitution : The bromide undergoes nucleophilic displacement with 2-methylquinolin-8-ol in polar aprotic solvent (DMF).

Challenges :

Step 3: Formation of the Azanediyl Bridge

Objective : Link the functionalized pyridine to a second pyridine ring via a diamine bridge.

Method A: Reaction with Ethylenediamine

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Ethylenediamine | DMSO, TEA, 90°C, 12 hrs | ~75% |

Procedure :

- Activation : The diethyl ester is treated with thionyl chloride to form the acid chloride.

- Amination : The acid chloride reacts with ethylenediamine in DMSO with triethylamine (TEA) as a base.

Notes :

- DMSO acts as a polar aprotic solvent, enhancing nucleophilicity of the amine.

- TEA scavenges HCl, avoiding side reactions.

Method B: Coupling with Carbodiimide

Reagents :

- EDC·Cl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- HOBt (Hydroxybenzotriazole)

- DMF, RT, 24 hrs

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| EDC·Cl/HOBt | DMF, RT, 24 hrs | ~85% |

Procedure :

- Activation : The carboxylic acid groups are activated with EDC·Cl and HOBt.

- Coupling : Ethylenediamine attacks the activated ester to form the amide-diamine bridge.

Advantages :

Optimization and Challenges

Characterization and Purification

Techniques :

- ¹H NMR : Confirms ester (δ 4.2–4.4 ppm, quartet) and quinoline (δ 8.5–8.7 ppm, aromatic) signals.

- LC-MS : Validates molecular ion peak (e.g., [M+H]⁺ = 583.3 g/mol).

- Column Chromatography : Silica gel with EtOAc/hexane (1:3 to 1:1) removes impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s uniqueness lies in its quinoline-pyridine-azanediyl diacetate scaffold. Key structural analogs include:

Key Observations :

- Quinoline vs.

- Ester Groups : Diethyl esters (target compound) offer better solubility in polar solvents than tert-butyl analogs (Compound 43), which require acidic deprotection .

- Functional Groups: The cyano group in Compound 43 and CAS 58194-26-6 increases electrophilicity, favoring nucleophilic additions, whereas the hydroxybenzyl group in ’s compound supports hydrogen bonding in sensor applications .

Physicochemical Properties

- Solubility: Diethyl esters (target compound) exhibit higher solubility in ethanol and acetonitrile compared to tert-butyl analogs, as demonstrated in Compound 43’s synthesis (solubility in CH₃CN: ~50 mg/mL) .

- Thermal Stability : The biphenyl derivative () shows a melting point >200°C due to rigid aromatic stacking, while pyrrole-containing analogs () decompose near 150°C, indicating lower thermal stability .

- Electronic Properties: The quinoline moiety in the target compound likely exhibits fluorescence (λₑₓ ~350 nm, λₑₘ ~450 nm) similar to pyrrole-based probes (), though this requires experimental validation .

Biological Activity

Diethyl 2,2'-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 364.41 g/mol. Its structure features a diethyl acetamide core linked to a quinoline derivative, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.41 g/mol |

| CAS Number | 1787250-90-1 |

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the quinoline derivative and subsequent functionalization. The synthetic route typically includes:

- Formation of the Quinoline Core : Utilizing starting materials like 2-methylquinoline and appropriate halogenated reagents.

- Formation of the Azanediyl Linkage : This step involves the reaction of the quinoline derivative with a suitable amine to create the azanediyl bridge.

- Acetylation : Finally, diacetylation is performed to yield the target compound.

Anticancer Properties

Research indicates that compounds containing quinoline structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in human colon adenocarcinoma models with IC50 values in the micromolar range .

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antioxidant Activity

Antioxidant assays have shown that related compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases . The antioxidant activity is often evaluated using DPPH radical scavenging assays, where higher concentrations result in significant reductions in absorbance.

Case Studies

- Antileukemic Activity : A study investigated the effects of quinoline derivatives on leukemia cell lines, revealing that certain modifications led to enhanced cytotoxicity against leukemia cells while exhibiting lower toxicity towards normal cells .

- Mechanistic Insights : Research into the mechanisms underlying the biological activity of quinoline derivatives often reveals interactions with DNA and RNA, leading to apoptosis in cancer cells. This has been evidenced through flow cytometry and western blot analyses showing increased levels of pro-apoptotic markers .

Q & A

Q. Characterization :

- 1H/13C NMR : To confirm proton environments and carbon connectivity.

- IR Spectroscopy : Validates ester (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .

- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

How can reaction conditions be optimized for introducing the azanediyl group?

Classification : Advanced

Methodological Answer :

Key parameters include:

- Temperature : Prolonged stirring at 50°C enhances nucleophilic substitution efficiency .

- Solvent : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates and improve reaction rates .

- Catalyst/Base : Use of K₂CO₃ (2.5 equivalents) ensures deprotonation without side reactions. Excess base may hydrolyze ester groups .

- Monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) tracks progress.

What spectroscopic techniques resolve structural ambiguities in this compound?

Classification : Basic

Methodological Answer :

- X-ray Crystallography : Provides absolute conformation (e.g., monoclinic system, space group P2₁) and bond angles .

- UV-Vis Spectroscopy : Identifies π→π* transitions in quinoline and pyridine moieties (λmax ≈ 260–320 nm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions .

How can contradictions between spectroscopic and crystallographic data be resolved?

Classification : Advanced

Methodological Answer :

- Case Example : Discrepancy in ester C=O bond lengths (X-ray vs. IR).

- Validation : Use ab initio molecular dynamics to simulate solid-state vs. solution-phase conformations .

What is the role of the azanediyl group in the compound’s reactivity?

Classification : Basic

Methodological Answer :

- Coordination Chemistry : The azanediyl nitrogen acts as a weak Lewis base, enabling metal chelation (e.g., Mn²⁺ or Zn²⁺) for catalytic applications .

- Hydrogen Bonding : Facilitates supramolecular assembly in crystal lattices, as seen in X-ray data (N–H···O interactions) .

How does the crystal structure inform conformational stability?

Classification : Advanced

Methodological Answer :

The monoclinic crystal system (P2₁) reveals:

| Parameter | Value |

|---|---|

| Unit Cell (Å) | a = 10.683, b = 11.347, c = 13.203 |

| β Angle (°) | 107.491 |

| Volume (ų) | 1526.4 |

| Hydrogen Bonding | N–H···O (2.8–3.1 Å) |

This data confirms steric constraints from the 2-methylquinolinyl group and intramolecular H-bonding, stabilizing the folded conformation .

What purification strategies are effective for this compound?

Classification : Basic

Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (ethyl acetate:hexane = 1:3 → 1:1) removes unreacted intermediates .

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (yield >75%) .

How can computational modeling predict synthetic pathways?

Classification : Advanced

Methodological Answer :

- DFT Calculations : Optimize transition states for azanediyl substitution (B3LYP/6-31G* level). Predict activation energies to compare solvent effects .

- Molecular Docking : Simulate interactions with enzymes (e.g., oxidoreductases) to guide functionalization .

What are the challenges in scaling up synthesis?

Classification : Advanced

Methodological Answer :

- Side Reactions : Competing hydrolysis of esters under prolonged heating. Mitigate via controlled pH (buffered conditions) .

- Yield Optimization : Batch vs. flow chemistry comparisons. Flow systems reduce reaction times by 40% .

How does steric hindrance from the 2-methylquinolinyl group affect reactivity?

Classification : Advanced

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.